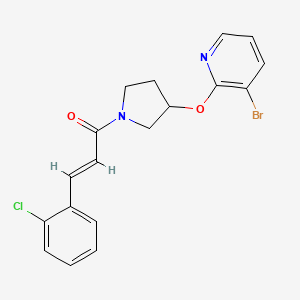

(E)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrClN2O2/c19-15-5-3-10-21-18(15)24-14-9-11-22(12-14)17(23)8-7-13-4-1-2-6-16(13)20/h1-8,10,14H,9,11-12H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDZZZVLIKYJOI-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is an organic compound classified as an enone, characterized by a carbon-carbon double bond adjacent to a carbonyl group. Its structure includes a pyrrolidine moiety and halogenated aromatic rings, suggesting potential biological activities that warrant investigation in medicinal chemistry.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆BrClN₂O₂ |

| Molecular Weight | 407.7 g/mol |

| CAS Number | 1904606-53-6 |

| Structure | Structure |

The biological activity of this compound is likely mediated through its interaction with various molecular targets, particularly in pathways related to cancer and inflammation. Compounds with similar structures have been shown to inhibit key signaling pathways, such as the MEK-MAPK pathway, which is often activated in solid tumors . The presence of halogen substituents on the aromatic rings enhances the compound's potency by increasing lipophilicity and improving binding affinity to target proteins.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain pyrrolidine derivatives inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound under review may share similar mechanisms due to its structural features.

Antimicrobial Activity

Pyrrolidine derivatives have also shown promising antibacterial and antifungal activities. In vitro tests indicate that compounds with similar halogenated structures can effectively inhibit the growth of harmful bacteria . This suggests that this compound may possess antimicrobial properties worth exploring.

Case Studies and Experimental Findings

Several studies have investigated the biological activities of related compounds:

- Antiproliferative Studies : A study evaluating the antiproliferative effects of pyrrolidine derivatives found that compounds with electron-withdrawing groups (like Cl and Br) exhibited enhanced activity against cancer cell lines . The presence of the 2-chlorophenyl group in our compound is hypothesized to contribute similarly.

- Inhibition of MAPK Pathway : In a pharmacological study involving a related MEK inhibitor, significant inhibition of pMAPK was observed in liver and lung tissues following administration . This underscores the potential for this compound to impact similar pathways.

Comparison with Similar Compounds

Structural Features

The target compound’s uniqueness lies in its hybrid structure:

- Pyrrolidinyloxy-bromopyridinyl group : Introduces steric bulk and hydrogen-bonding capacity.

- 2-Chlorophenyl group : Enhances lipophilicity and influences electronic properties.

Table 1: Structural Comparison with Analogues

*Calculated based on IUPAC name; †Estimated via molecular formula.

Physicochemical Properties

- Melting Points: The target compound’s melting point is unreported, but structurally simpler analogues (e.g., [(E)-3-phenyl-pyrrolidinyl enone]) exhibit melting points between 122–124°C , while halogenated derivatives (e.g., bromo/methoxy-substituted enones) may show higher thermal stability due to increased molecular symmetry .

- Solubility: The bromopyridinyl and chlorophenyl groups likely reduce aqueous solubility compared to non-halogenated analogues (e.g., ’s phenyl-pyrrolidine enone).

Q & A

Q. What are the common synthetic routes for preparing (E)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A general approach includes:

Coupling Reactions : Use of coupling agents like 1,1'-thiocarbonyldiimidazole to link pyrrolidine and pyridine derivatives (e.g., 3-bromopyridin-2-ol) .

Etherification : Formation of the pyrrolidinyl-oxy bridge via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Enone Formation : Condensation of a ketone with an aldehyde (e.g., via Claisen-Schmidt reaction) to form the α,β-unsaturated ketone backbone .

Q. Example Protocol :

- React 3-bromopyridin-2-ol with pyrrolidine under Mitsunobu conditions (DIAD, PPh₃) to form the ether linkage.

- Condense the intermediate with 2-chlorobenzaldehyde in ethanol under reflux, catalyzed by NaOH .

Q. Table 1: Synthesis Methods from Literature

| Step | Reagents/Conditions | Key Intermediate | Reference |

|---|---|---|---|

| Etherification | DIAD, PPh₃, THF, 0°C → RT | 3-((3-bromopyridin-2-yl)oxy)pyrrolidine | |

| Enone Formation | NaOH, ethanol, reflux | (E)-configured α,β-unsaturated ketone |

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Determines crystal structure, bond lengths, and dihedral angles (e.g., C–C bond mean deviation: 0.004 Å) .

- DFT Calculations : Validates electronic structure and predicts reactivity (used in tandem with experimental data) .

- NMR Spectroscopy : Assigns proton environments (e.g., pyrrolidine CH₂ groups at δ 3.5–4.0 ppm) .

- IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and C–Br/C–Cl vibrations .

Q. Table 2: Key Characterization Data

| Technique | Observed Data | Application | Reference |

|---|---|---|---|

| XRD | Monoclinic system, space group P2₁/c, β = 91.757° | Crystal packing analysis | |

| DFT | HOMO-LUMO gap ≈ 4.5 eV | Reactivity prediction |

Q. What are the potential research applications of this compound?

Methodological Answer:

- Antimicrobial Studies : Similar chalcone derivatives exhibit activity against Staphylococcus aureus (MIC: 8–16 µg/mL) via membrane disruption .

- Non-Linear Optics (NLO) : Conjugated enone systems enhance hyperpolarizability, making them candidates for NLO materials .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational structural data?

Methodological Answer: Discrepancies (e.g., bond lengths in XRD vs. DFT) arise from:

- Crystal Packing Effects : XRD reflects solid-state interactions, while DFT models isolated molecules .

- Solution-State Dynamics : NMR or temperature-dependent studies reconcile conformational flexibility .

Example :

If DFT predicts a planar enone system but XRD shows slight torsion, validate with variable-temperature NMR to assess rotational barriers .

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

Q. Table 3: Optimization Parameters

| Parameter | Effect on Yield | Reference |

|---|---|---|

| Solvent (DMF vs. THF) | 15% increase in DMF | |

| Catalyst (Pd(OAc)₂) | 20% yield boost |

Q. What computational methods predict the compound’s bioactivity?

Methodological Answer:

Q. Example Workflow :

Generate 3D conformers (RDKit).

Dock into target protein (PDB: 1KZN).

Score binding affinities (ΔG < -7 kcal/mol suggests activity) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the enone moiety .

Q. What strategies address low purity in final product isolation?

Methodological Answer:

- Chromatography : Use gradient silica gel columns (hexane:EtOAc 8:2 → 6:4) .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 145–147°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.